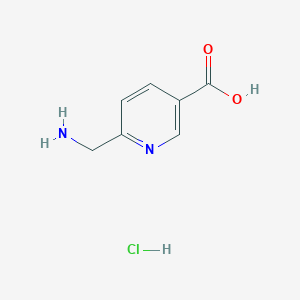
6-(Aminomethyl)nicotinic acid hydrochloride
描述
6-(Aminomethyl)nicotinic acid hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of nicotinic acid, which is a form of vitamin B3. The presence of the aminomethyl group at the 6-position of the nicotinic acid ring structure imparts unique chemical and biological properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)nicotinic acid hydrochloride typically involves the introduction of an aminomethyl group to the nicotinic acid structure. One common method involves the reaction of nicotinic acid with formaldehyde and ammonium chloride under acidic conditions to form the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the aminomethyl group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound suitable for various applications .
化学反应分析
Types of Reactions
6-(Aminomethyl)nicotinic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while substitution reactions can produce a variety of substituted nicotinic acid compounds.
科学研究应用
6-(Aminomethyl)nicotinic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular metabolism and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurodegenerative disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 6-(Aminomethyl)nicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of enzymes involved in cellular metabolism, such as nicotinamide adenine dinucleotide (NAD) dependent enzymes. This modulation can influence various biochemical pathways, including those related to energy production and oxidative stress .
相似化合物的比较
Similar Compounds
Nicotinic acid: A precursor to 6-(Aminomethyl)nicotinic acid hydrochloride, known for its role in vitamin B3 activity.
Nicotinamide: Another form of vitamin B3 with similar biological functions.
Methyl nicotinate: A methyl ester of nicotinic acid used in topical applications
Uniqueness
This compound is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This modification enhances its potential therapeutic applications and differentiates it from other nicotinic acid derivatives.
属性
IUPAC Name |
6-(aminomethyl)pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-3-6-2-1-5(4-9-6)7(10)11;/h1-2,4H,3,8H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLURJDQHBAVSHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


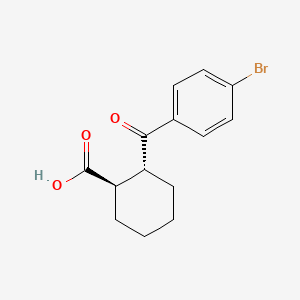
![5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine](/img/structure/B3115966.png)
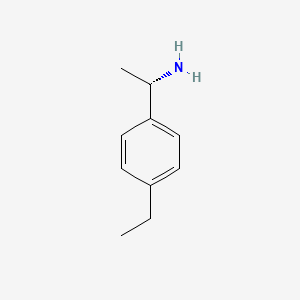

![2-(Benzo[d]isothiazol-3-ylamino)ethanol](/img/structure/B3115981.png)
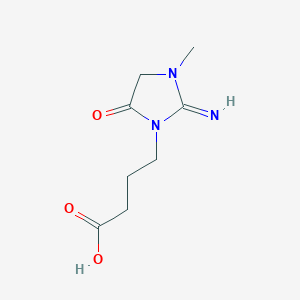

![Thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3116000.png)
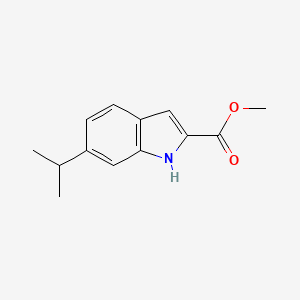
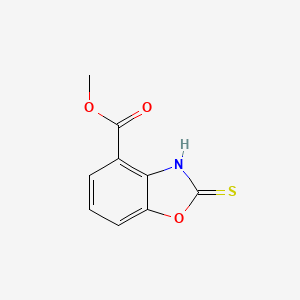
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid](/img/structure/B3116018.png)
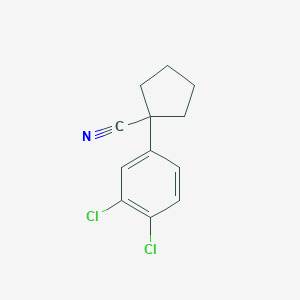
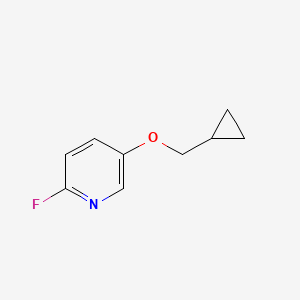
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B3116047.png)
